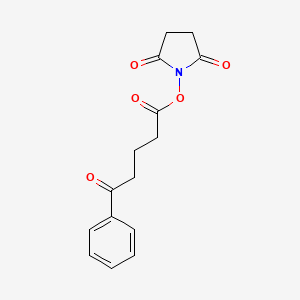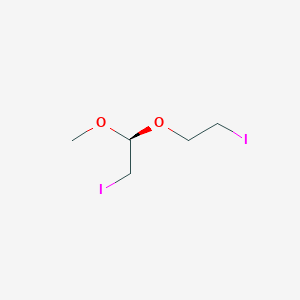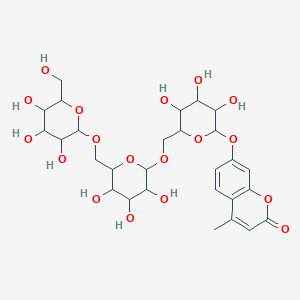
4-Methylumbelliferylb-D-gentiotrioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-Methylumbelliferylb-D-gentiotrioside typically involves the reaction of 4-methylumbelliferone with gentiotrioside under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
4-Methylumbelliferylb-D-gentiotrioside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-Methylumbelliferylb-D-gentiotrioside has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic substrate to study enzyme kinetics and mechanisms.
Biology: The compound is employed in assays to measure the activity of glycosidases and other enzymes.
Medicine: It is used in diagnostic tests to detect enzyme deficiencies and other metabolic disorders.
Industry: The compound finds applications in the development of biosensors and other analytical tools.
作用機序
The mechanism of action of 4-Methylumbelliferylb-D-gentiotrioside involves its hydrolysis by specific enzymes, leading to the release of 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets and pathways involved include various glycosidases and other hydrolytic enzymes .
類似化合物との比較
4-Methylumbelliferylb-D-gentiotrioside can be compared with other similar compounds such as:
4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside: Used as a fluorogenic substrate for chitinase and chitotriosidase enzyme activity.
4-Methylumbelliferyl β-D-glucopyranoside: Used as a substrate for β-glucosidase.
4-Methylumbelliferyl β-D-cellobioside: Used in the study of cellulase activity.
These compounds share similar applications but differ in their specific enzyme targets and the nature of the glycosidic bond .
特性
分子式 |
C28H38O18 |
|---|---|
分子量 |
662.6 g/mol |
IUPAC名 |
4-methyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3 |
InChIキー |
FKYXQNIYOMUPSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
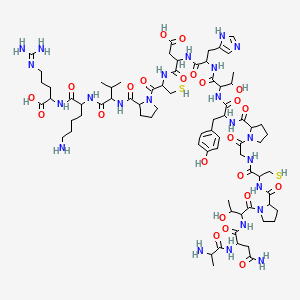
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)
![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
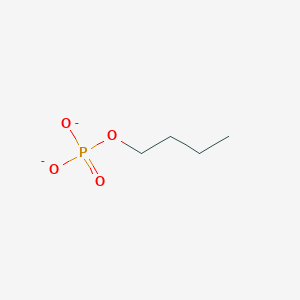
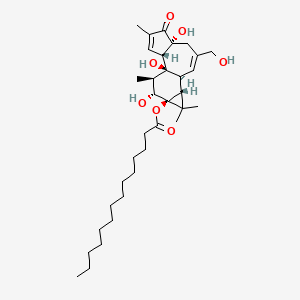
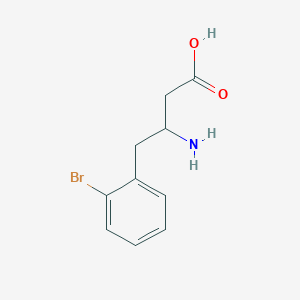
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
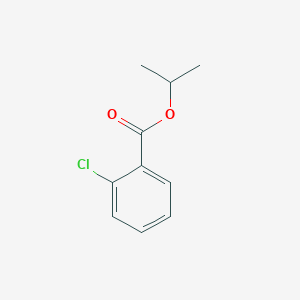

![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
